Technical Guide: Synthesis and Characterization of trans-2-(4-Methoxyphenyl)cyclopropanamine
Technical Guide: Synthesis and Characterization of trans-2-(4-Methoxyphenyl)cyclopropanamine
Executive Summary
This technical guide details the synthesis and characterization of trans-2-(4-methoxyphenyl)cyclopropanamine (also known as 4-methoxytranylcypromine). This molecule is a critical pharmacophore in epigenetics, serving as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO) .
Unlike the parent compound tranylcypromine, the inclusion of the para-methoxy group introduces specific electronic "push-pull" dynamics. The electron-donating methoxy group stabilizes the radical cation intermediate formed during the single-electron transfer (SET) mechanism of MAO/LSD1 inhibition, altering the kinetics of the cyclopropyl ring-opening.
Key Technical Challenges Addressed:
-
Stereocontrol: Ensuring exclusive formation of the trans-isomer (thermodynamically favored but requires specific protocols).
-
Safety: Mitigating explosion risks associated with acyl azide intermediates in the Curtius rearrangement.
-
Stability: Handling the free amine, which is prone to carbamate formation with atmospheric CO₂, by isolating the hydrochloride salt.
Retrosynthetic Analysis
To ensure high diastereoselectivity and safety on a laboratory scale, we bypass the hazardous diazomethane routes often used in older literature. Instead, we utilize a Corey-Chaykovsky cyclopropanation followed by a Curtius Rearrangement .
Logical Flow
-
Target: Amine salt (Stable form).
-
Precursor: tert-Butyl carbamate (Boc-protected amine).
-
Transformation: Curtius Rearrangement of the carboxylic acid.[1][2][3][4]
-
Scaffold Formation: Cyclopropanation of trans-4-methoxycinnamic ester using sulfoxonium ylides.
Figure 1: Retrosynthetic strategy prioritizing trans-selectivity via thermodynamic control in the HWE and cyclopropanation steps.
Experimental Protocol
Phase 1: Scaffold Construction (Cyclopropanation)
Objective: Synthesize ethyl trans-2-(4-methoxyphenyl)cyclopropanecarboxylate.
Rationale: The reaction of the electron-deficient cinnamate ester with dimethylsulfoxonium methylide (generated in situ) favors the trans-cyclopropane due to reversible betaine formation, allowing the bulky groups to equilibrate to the anti-position before ring closure.
Reagents:
-
Trimethylsulfoxonium iodide (Me₃S(O)I) [1.2 eq]
-
Sodium hydride (NaH, 60% dispersion) [1.5 eq]
-
Ethyl trans-4-methoxycinnamate [1.0 eq]
-
DMSO (Anhydrous)
Protocol:
-
Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry hexane (3x) to remove oil. Add anhydrous DMSO. Add trimethylsulfoxonium iodide portion-wise at room temperature. Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear (formation of the ylide).
-
Addition: Dissolve ethyl trans-4-methoxycinnamate in a minimal amount of DMSO. Add this solution dropwise to the ylide mixture.
-
Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The olefin spot should disappear, replaced by a slightly more polar cyclopropane spot.
-
Workup: Pour the reaction mixture into ice-cold brine. Extract with Diethyl Ether (3x). The use of ether helps separate the product from DMSO residues.
-
Purification: Dry organics over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Phase 2: The Curtius Rearrangement (Amine Installation)
Objective: Convert the carboxylic acid to the Boc-protected amine.
Safety Critical: This protocol uses Diphenylphosphoryl azide (DPPA) . While safer than sodium azide, it still generates azides in situ. Do not overheat. Ensure proper ventilation.
Protocol:
-
Hydrolysis: Treat the ester from Phase 1 with LiOH (2.5 eq) in THF/Water (1:1) at 60°C for 2 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and dry to obtain the trans-acid.
-
Rearrangement: Dissolve the trans-acid (1.0 eq) in anhydrous tert-Butanol (
-BuOH). -
Activation: Add Triethylamine (TEA, 1.1 eq).
-
Azidation: Add DPPA (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (85°C) for 8–12 hours.
-
Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid (removes residual TEA), sat. NaHCO₃, and brine.
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1) yields the white solid Boc-intermediate.
Phase 3: Deprotection and Salt Formation
Objective: Isolate trans-2-(4-methoxyphenyl)cyclopropanamine hydrochloride.
Protocol:
-
Dissolve the Boc-carbamate in 4M HCl in Dioxane (10 eq).
-
Stir at room temperature for 2 hours. A white precipitate should form.
-
Add cold Diethyl Ether to complete precipitation.
-
Filter the solid under inert atmosphere (Argon).
-
Recrystallization: Recrystallize from minimal hot Isopropanol/Ethanol to ensure high purity.
Characterization & Validation
The following data corresponds to the hydrochloride salt.
NMR Spectroscopy (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Amine | 8.40 | br s | 3H | |
| Aromatic | 7.10 | d ( | 2H | Ar-H (meta to OMe) |
| Aromatic | 6.85 | d ( | 2H | Ar-H (ortho to OMe) |
| Methoxy | 3.73 | s | 3H | |
| Cyclopropyl | 2.75 - 2.85 | m | 1H | |
| Cyclopropyl | 2.25 - 2.35 | m | 1H | |
| Cyclopropyl | 1.35 - 1.45 | m | 1H | Ring |
| Cyclopropyl | 1.15 - 1.25 | m | 1H | Ring |
Interpretation:
-
Stereochemistry: The coupling constants of the cyclopropyl protons confirm the trans configuration. The benzylic proton (C2) and amino-adjacent proton (C1) typically show a coupling constant of
Hz for trans, distinct from the larger coupling in cis. -
Purity: The absence of peaks at ~1.4 ppm (Boc group) confirms complete deprotection.
Mass Spectrometry (ESI+)[8]
-
Calculated Mass (
): 163.10 -
Observed (
): 164.1 -
Observed (
): 186.1
Mechanism of Action (Biological Context)
To understand the utility of this compound, one must visualize the inhibition mechanism. The cyclopropane ring acts as a "suicide substrate."
Figure 2: Mechanism of Irreversible Inhibition. The 4-methoxy group stabilizes the radical cation intermediate, potentially enhancing potency compared to unsubstituted tranylcypromine.
Safety and Handling
-
Explosive Potential: While DPPA is safer than sodium azide, the acyl azide intermediate formed during the Curtius rearrangement is energetic. Never concentrate the acyl azide to dryness. Proceed directly to the thermal rearrangement in solution.
-
Toxicity: Tranylcypromine analogs are potent MAO inhibitors. Inhalation or skin absorption can cause hypertensive crises, especially if the researcher is taking SSRIs or consuming tyramine-rich foods. Double-gloving and working in a fume hood are mandatory.
-
Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
References
-
LSD1 Inhibition & Synthesis: Mimasu, S., et al. "Structure-Based Design of Tranylcypromine Derivatives as Potent Lysine-Specific Demethylase 1 (LSD1) Inhibitors." Journal of Medicinal Chemistry, 2010.
-
Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide.[3] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.
-
Cyclopropanation Methodology: Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965.
-
Tranylcypromine Analog Synthesis: Binda, C., et al. "Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2." Journal of Medicinal Chemistry, 2010.
Sources
- 1. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
